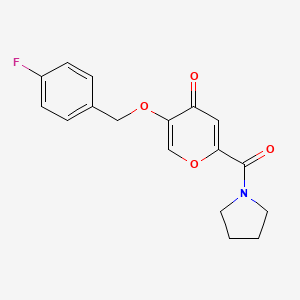

5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, also known as FUB-PB22, is a synthetic cannabinoid that was first identified in 2012. It has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. However, FUB-PB22 has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of compounds with pyranopyrimidine cores, such as 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in developing these scaffolds. These catalysts facilitate one-pot multicomponent reactions, demonstrating the compound's relevance in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The pyrrolidine ring, a component of this compound, is extensively used in drug discovery due to its ability to efficiently explore pharmacophore space through sp3-hybridization. This structural feature contributes to the stereochemistry of molecules, enhancing their biological activity. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in designing compounds with significant biological profiles, highlighting the compound's potential in developing new therapeutic agents (Li Petri et al., 2021).

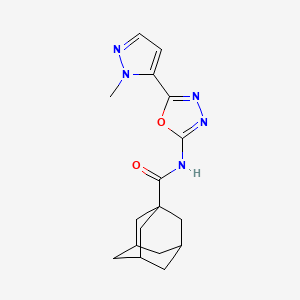

Therapeutic Worth of Related Compounds

The research on 1,3,4-oxadiazole derivatives, which share a structural resemblance with this compound, indicates their wide range of bioactivities. These activities result from effective binding with various enzymes and receptors in biological systems. The systematic review by Verma et al. (2019) showcases the development of these derivatives in treating various ailments, underscoring the therapeutic potential of structurally related compounds (Verma et al., 2019).

Antioxidant Properties

Studies on chromones and their derivatives, akin to the core structure of this compound, reveal their significant antioxidant properties. These properties are vital in neutralizing active oxygen and halting free radical processes that lead to cell impairment and diseases. The review by Yadav et al. (2014) highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, emphasizing the importance of specific functional groups for radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(pyrrolidine-1-carbonyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-13-5-3-12(4-6-13)10-22-16-11-23-15(9-14(16)20)17(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISQZUUAKJHSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)